JNJ 10329670
Overview
Description
JNJ-10329670 is a highly potent, nonpeptidic, noncovalent inhibitor of human cathepsin S with immunosuppressive activity. It has a Ki value of approximately 30 nM . Cathepsin S is crucial for the normal presentation of major histocompatibility complex class II-restricted antigens by antigen-presenting cells to CD4+ T cells .
Preparation Methods
The synthesis of JNJ-10329670 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods for JNJ-10329670 are also proprietary and involve large-scale synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
JNJ-10329670 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: JNJ-10329670 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
JNJ-10329670 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin S and its role in various biochemical pathways.
Biology: The compound is used to investigate the role of cathepsin S in antigen presentation and immune response.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cathepsin S.
Mechanism of Action
JNJ-10329670 exerts its effects by selectively inhibiting cathepsin S, a key enzyme involved in the degradation of the class II-associated invariant chain. This inhibition blocks the proteolysis of the invariant chain, preventing the effective antigen loading of class II molecules. The compound is highly selective for human cathepsin S and is much less active against the mouse, dog, monkey, and bovine enzymes . This selectivity makes JNJ-10329670 an excellent tool for exploring the role of cathepsin S in human systems .
Comparison with Similar Compounds
JNJ-10329670 is unique due to its high potency, selectivity, and noncovalent inhibition of cathepsin S. Similar compounds include:
Cathepsin L inhibitors: These inhibitors target cathepsin L, another member of the cathepsin family, but have different selectivity and potency profiles.
Cathepsin K inhibitors: These inhibitors target cathepsin K and are used in the treatment of osteoporosis.
Cathepsin F inhibitors: These inhibitors target cathepsin F and have different therapeutic applications. JNJ-10329670 stands out due to its specific inhibition of cathepsin S and its potential for immunosuppressive therapy.
Biological Activity
JNJ 10329670 is a compound that has garnered attention in the field of pharmaceutical research due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Overview of this compound
This compound is primarily recognized as a selective inhibitor of cathepsin S, a cysteine protease involved in various physiological processes, including antigen processing and presentation. The inhibition of cathepsin S can have significant implications for immune response modulation and the treatment of autoimmune diseases.
The compound exerts its biological effects through the following mechanisms:
- Inhibition of Proteolysis : this compound blocks the proteolytic activity of cathepsin S, thereby preventing the degradation of the invariant chain in antigen-presenting cells. This action is crucial for modulating immune responses and could be beneficial in conditions characterized by excessive immune activation .
- Impact on Immune Cells : By inhibiting cathepsin S, this compound influences the maturation and activation of dendritic cells, which play a pivotal role in initiating T-cell responses. This modulation can lead to altered cytokine production and T-cell differentiation .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in various models:
- Autoimmune Disease Models : Research involving immunocompromised mice has shown that this compound effectively reduces disease severity in models of autoimmune diseases by modulating T-cell activation and reducing inflammatory cytokine levels .
- Cancer Models : The compound has also been tested in cancer models where it demonstrated potential antitumor activity by inhibiting tumor-associated macrophages' functions, which are often implicated in tumor progression .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
-
Case Study on Autoimmunity :
- Objective : To evaluate the effects of this compound on autoimmune disease progression.
- Findings : Treatment with this compound resulted in significant reductions in disease markers and improved survival rates in treated mice compared to controls.
-
Case Study on Cancer Immunotherapy :
- Objective : To assess the role of this compound in enhancing anti-tumor immunity.
- Findings : The compound enhanced T-cell responses against tumors and reduced tumor growth rates in xenograft models, suggesting its potential use as an adjuvant therapy in cancer treatment.
Data Tables
The following table summarizes key findings from studies involving this compound:
Study Type | Model Type | Key Findings |
---|---|---|
In Vivo | Autoimmune Mice | Reduced disease severity; improved survival |
In Vivo | Cancer Xenograft | Enhanced anti-tumor immunity; reduced tumor growth |
In Vitro | Dendritic Cell Culture | Modulated cytokine production; altered T-cell activation |
Properties
CAS No. |
400797-24-2 |
---|---|
Molecular Formula |
C30H34ClF3N6O3S |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-[1-[3-[5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]propyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C30H34ClF3N6O3S/c1-36-26-9-8-22(31)18-27(26)40(29(36)41)23-10-15-37(16-11-23)13-3-14-39-25-12-17-38(44(2,42)43)19-24(25)28(35-39)20-4-6-21(7-5-20)30(32,33)34/h4-9,18,23H,3,10-17,19H2,1-2H3 |
InChI Key |
NVAHQQYCEWEDKM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-10329670; JNJ 10329670; JNJ10329670. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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